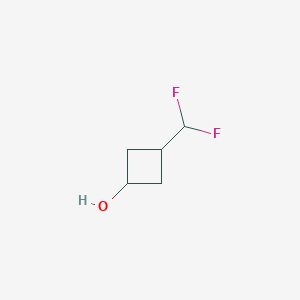

3-(Difluoromethyl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Difluoromethyl)cyclobutan-1-ol” is a structural analog of the fluorinated cyclobutanols family. It has a CAS Number of 1785332-95-7 and a molecular weight of 122.11 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H8F2O. The exact structure would require more specific information or analysis tools.

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 122.11 . More specific physical and chemical properties would require additional data or analysis tools.

Scientific Research Applications

Efficient Photocatalysis

Ru(bipy)3Cl2 serves as a visible light photocatalyst for [2+2] enone cycloadditions, facilitating the formation of cyclobutane products with excellent diastereoselectivity. This mechanism suggests a one-electron reduction of the enone substrate, promoting radical anion cycloaddition. The process's efficiency is highlighted by its ability to conduct rapid, high-yielding [2+2] cyclizations using sunlight as the sole irradiation source (Ischay et al., 2008).

Novel Nonpeptidic Small Molecule Agonists

A new cyclobutane class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists has been identified, offering potential therapeutic applications. This research underscores the cyclobutane derivatives' role in binding to the GLP-1 receptor, with compound variations demonstrating enhanced potency both in vitro and in vivo (Liu et al., 2012).

Cyclobutane Ring Formation

Triflic imide catalyzed [2+2]-cycloaddition of allylsilanes with electron-deficient olefin leads to cyclobutane formation. This method highlights the utility of cyclobutane derivatives in synthesizing complex organic structures, showcasing their significance in organic chemistry (Takasu et al., 2006).

Organic Synthesis via Hydrogen-Bond-Driven Self-Assembly

Chemists can control intermolecular [2 + 2] photodimerizations in the solid state using small molecules as linear templates, leading to cyclobutane-based products. This approach demonstrates the organic solid state's potential for synthesizing molecules that may be challenging to obtain from solution, emphasizing cyclobutane derivatives' role in advancing organic synthesis methodologies (MacGillivray, 2008).

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts facilitate the formation of 4-arylmethyl-3,4-dihydrocoumarins from 3-(2-hydroxyphenyl)cyclobutanones and aryl bromides through carbon-carbon bond cleavage and formation. This showcases cyclobutane derivatives' applicability in creating complex organic molecules, highlighting their versatility in chemical synthesis (Matsuda et al., 2008).

Safety and Hazards

Future Directions

The field of difluoromethylation, which includes compounds like “3-(Difluoromethyl)cyclobutan-1-ol”, has seen significant advances and is a topic of ongoing research . Future directions may include the development of new difluoromethylation reagents and methods, as well as applications in various fields such as medicinal chemistry .

Properties

IUPAC Name |

3-(difluoromethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZYTLJZQCLPOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785332-95-7 |

Source

|

| Record name | 3-(difluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2869176.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2869182.png)